molecular formula C17H20N4O2S B2845211 3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 303969-63-3

3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2845211
CAS No.: 303969-63-3
M. Wt: 344.43
InChI Key: LLMIGJHAHPEJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, including methyl, propyl, and a thioether linkage to a 4-methylbenzyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors such as urea and cyanoacetic acid. These reactions are often catalyzed by acids or bases under controlled temperatures.

    Substitution Reactions:

    Thioether Formation: The thioether linkage is formed by reacting the purine derivative with 4-methylbenzyl chloride in the presence of a thiol, such as thiourea, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

    Substitution: The aromatic ring and the purine core can undergo various substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the purine ring.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring or purine core.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The purine core is a common motif in many biologically active molecules, making this compound a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic effects. Compounds with similar structures have been investigated for their antiviral, anticancer, and anti-inflammatory properties.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thioether linkage and other substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-methyl-8-((4-methylbenzyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl thioether linkage is particularly noteworthy, as it can influence the compound’s reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-methyl-8-[(4-methylphenyl)methylsulfanyl]-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-4-9-21-13-14(20(3)16(23)19-15(13)22)18-17(21)24-10-12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMIGJHAHPEJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.